
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Overview
Description
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a triazole-containing ketone derivative with a molecular formula of C₁₀H₉N₃O and a molecular weight of 187.2 g/mol. It is characterized by a phenyl group attached to a carbonyl carbon and a 1,2,4-triazole moiety at the adjacent position. This compound is synthesized via condensation reactions or asymmetric catalytic methods, yielding high-purity products (90% yield, mp 107–108°C) .
The compound exhibits significant antifungal and antibacterial properties, particularly against Candida albicans and Staphylococcus aureus, making it a candidate for pharmaceutical development . Its mechanism of action is linked to the inhibition of fungal cytochrome P450 enzymes, a common trait among azole antifungals .
Preparation Methods
Detailed Synthetic Procedure
Reaction Scheme
The general synthetic route can be summarized as follows:
- Starting materials: 1H-1,2,4-triazole and 2-bromo-1-phenylethanone
- Solvent: Acetone or dimethylformamide (DMF)
- Base: Triethylamine
- Temperature: Reaction initiated below 0 °C (273 K) and then stirred at room temperature
- Work-up: Filtration to remove triethylamine hydrobromide salt, washing, solvent evaporation, extraction, and recrystallization
Experimental Details
A representative procedure is described in the literature:
- A vigorously stirred suspension of 1H-1,2,4-triazole (16 mmol) and 2-bromo-1-phenylethanone (10 mmol) in 6 mL acetone is prepared.
- Triethylamine (2.2 mL) is added dropwise over 1 hour at below 273 K.
- The reaction mixture is stirred for an additional 30 minutes at room temperature.
- The mixture is filtered to remove triethylamine hydrobromide salt.
- The precipitate is washed with acetone, and the filtrate is evaporated under reduced pressure.
- The residue is dissolved in chloroform and washed with water.
- After evaporation of chloroform, the yellow solid is crystallized from isopropanol to yield colorless crystals of the target compound.
- Typical yield reported is around 50% (937 mg from 10 mmol scale).
An alternative solvent system using DMF has also been reported, with similar reaction conditions and work-up, but yields may vary (e.g., 22.7%) depending on purification methods.
Reaction Conditions Summary Table
Mechanistic Insights and Reaction Analysis
The reaction proceeds via nucleophilic substitution where the nitrogen at the 1-position of the 1,2,4-triazole ring attacks the electrophilic carbon in the α-bromo ketone (2-bromo-1-phenylethanone), displacing the bromide ion. The use of triethylamine serves to neutralize the hydrobromic acid generated and to facilitate the reaction by keeping the medium basic.
The low temperature during triethylamine addition helps control the reaction rate and suppress side reactions. The subsequent stirring at room temperature ensures completion.
Characterization and Structural Confirmation
The synthesized compound has been characterized by X-ray crystallography, confirming the molecular structure and purity. Key findings include:
- The triazole and phenyl rings are nearly perpendicular, with a dihedral angle of 88.72°.
- Intermolecular hydrogen bonding (C—H···O and C—H···N) and C—H···π interactions contribute to crystal stability.
- The compound crystallizes as colorless crystals from isopropanol or 2-propanol.
Additional Synthetic Transformations
Reduction of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone to the corresponding alcohol, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol, has been performed using sodium borohydride in ethanol under reflux, illustrating the compound's synthetic versatility.
Summary Table of Preparation Methods
Step | Reagents/Conditions | Outcome/Yield | Notes |
---|---|---|---|
Nucleophilic substitution | 1H-1,2,4-triazole + 2-bromo-1-phenylethanone, triethylamine, acetone, 0 °C to RT | 50% (typical) | Filtration to remove salt; crystallization from isopropanol |
Alternative solvent | Same reagents in DMF | 22.7% | Similar procedure, lower yield |
Reduction | Sodium borohydride, ethanol, reflux | 71% (alcohol product) | Follow-up transformation |
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Phenylacetic acid derivatives.
Reduction: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Antifungal Activity
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone belongs to the class of azole derivatives, which are known for their antifungal properties. Azoles function by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. The mechanism involves the inhibition of cytochrome P450 enzymes, particularly 14α-lanosterol demethylase . This makes compounds like this compound promising candidates for developing new antifungal agents.
Antibacterial Properties
Research indicates that triazole derivatives exhibit antibacterial activity as well. Studies have shown that modifications to the triazole ring can enhance the antibacterial efficacy against various strains of bacteria . The specific interactions between the compound and bacterial cell targets warrant further investigation for potential therapeutic applications.
Antihypertensive Effects
Some studies suggest that triazole derivatives may also possess antihypertensive properties. The exact mechanisms are still under investigation, but the modulation of vascular smooth muscle contraction through calcium channel blockade has been proposed as a possible pathway .
Fungicides
Due to its antifungal properties, this compound can be explored as a potential fungicide in agriculture. Its effectiveness in controlling fungal pathogens could contribute to crop protection strategies and improve agricultural yields.
Polymer Chemistry
The unique properties of triazole compounds allow for their incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of materials. Research into the synthesis of polymeric materials containing triazole units is ongoing, with potential applications in coatings and composites .
Case Studies and Experimental Data
Mechanism of Action
The mechanism of action of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the phenyl group can engage in π-π interactions with aromatic residues in proteins, potentially affecting their function .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone are highly dependent on substituents at the phenyl and triazole positions. Key analogues include:
Key Observations:
- Electron-Withdrawing Groups (Cl, F): Chloro and fluoro substituents at the phenyl ring (e.g., 2,4-dichlorophenyl or 2,4-difluorophenyl analogues) enhance antifungal activity by improving binding to fungal CYP450 enzymes .
- Benzofuran vs. Phenyl: Benzofuran derivatives (e.g., 1-(benzofuran-2-yl)-2-triazolylethanone) show superior activity against Malassezia furfur but require longer synthetic routes and lower yields (47–83%) .
- Triazole Isomerism: Replacing 1,2,4-triazole with 1,2,3-triazole (e.g., 1-phenyl-2-(1H-1,2,3-triazol-1-yl)ethanone) reduces antifungal efficacy, highlighting the importance of the 1,2,4-triazole scaffold for target binding .
Antifungal Activity
- Target Compound: Exhibits MIC values of 4–8 µg/mL against C. albicans, comparable to fluconazole but less potent than ketoconazole .
- 2,4-Difluorophenyl Analogue: Shows broader activity (MIC 1–2 µg/mL) against C. albicans, Aspergillus niger, and Fusarium spp., likely due to enhanced lipophilicity and membrane penetration .
- Benzofuran Derivatives: Highly active against M. furfur (MIC 0.5–1 µg/mL) but less effective against bacteria, indicating specificity for lipid-dependent fungi .
Physicochemical Properties
- Solubility: The phenyl derivative has moderate solubility in ethanol and DMSO, while chloro/fluoro-substituted analogues are more lipophilic, favoring membrane interaction .
- Stability: All compounds are stable under ambient conditions but degrade in strong acidic/basic environments due to ketone and triazole reactivity.
Biological Activity
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO. The compound features a phenyl group and a triazole ring, which contribute to its biological properties. The dihedral angle between the triazole and phenyl rings is notable, indicating potential steric interactions that may influence its biological activity .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity compared to standard antibiotics.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Antitumor Activity
The compound has also shown promising results in antitumor studies. In vitro assays on cancer cell lines demonstrated cytotoxic effects, with IC values indicating effective dose ranges that inhibit cell proliferation.
Cell Line | IC (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
A549 | 25 |
The mechanism underlying the biological activity of this compound involves interaction with cellular enzymes and pathways. Studies suggest that it may inhibit key enzymes involved in DNA replication and repair, which is crucial for its antitumor activity. Additionally, its ability to disrupt bacterial cell wall synthesis contributes to its antimicrobial effects.
Synthesis Methods
The synthesis of this compound can be achieved through several methods. One common approach involves the reaction of phenylacetone with hydrazine derivatives in the presence of an acid catalyst to form the triazole ring. This method has been optimized for yield and purity.
Study on Antimicrobial Efficacy
In a recent study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The study concluded that modifications on the phenyl ring could enhance antibacterial properties .
Clinical Trials
Preliminary clinical trials have been initiated to assess the safety and efficacy of this compound in treating specific infections resistant to conventional therapies. Early results indicate a favorable safety profile with promising therapeutic outcomes.
Q & A
Basic Research Questions
Q. What is the optimal synthetic route for 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone?
The compound is synthesized via nucleophilic substitution using 2-bromoacetophenone and 1H-1,2,4-triazole in refluxing toluene (110–120°C) with NaHCO₃ as a base. After 3 hours, cooling to -20°C precipitates the product, which is purified via column chromatography (SiO₂, 0–3% MeOH in DCM), yielding ~64%. This method ensures efficient triazole incorporation while minimizing side reactions .
Q. How is the compound characterized post-synthesis?
Structural confirmation employs ¹H/¹³C NMR (e.g., δ 8.28 ppm for triazole protons, 190.84 ppm for ketone carbonyl), IR (C=O stretch at 1697 cm⁻¹), and DART-HRMS (m/z 188.0822 [MH]⁺). Cross-validation across these techniques ensures purity and correct functional group assignment .
Q. What safety protocols are essential when handling this compound?
While direct data is limited, analogous triazole derivatives require gloves, protective clothing, and fume hoods to avoid dermal/ocular exposure. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .
Advanced Research Questions
Q. What crystallographic methods determine its molecular structure?
Single-crystal X-ray diffraction (e.g., Stoe IPDS II diffractometer, λ = Mo-Kα radiation) resolves the structure. For analogs like 1-(4-methoxyphenyl)-derivatives, unit cell parameters (a = 23.409 Å, β = 116.275°) and hydrogen-bonding networks (e.g., N–H⋯O interactions, 2.85–3.12 Å) are refined using SHELXL, achieving R-factors <0.05 .
Q. How do substituents affect hydrogen bonding and crystal packing?
Electron-withdrawing groups (e.g., -F in fluorophenyl analogs) reduce basicity of the triazole N-atom, altering hydrogen-bond donor/acceptor capacity. For example, the hemihydrate form of 1-(4-fluorophenyl)-analog exhibits O–H⋯N hydrogen bonds (2.89 Å), influencing lattice stability and solubility .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
Discrepancies in NMR/IR peaks (e.g., unexpected splitting or shifts) are addressed via variable-temperature NMR (to assess dynamic processes) or DFT calculations to predict spectral profiles. Cross-referencing with high-resolution mass data ensures molecular integrity .
Q. How to design derivatives for enhanced antifungal activity?
Introduce substituents at the phenyl or triazole moieties to modulate lipophilicity and target binding. For example, pyridinylamino or naphthalenylamino groups at the ethanone chain improve antifungal potency by 2–4×, as shown in MIC assays against Candida spp. .
Q. What in silico methods predict its bioactivity?
Molecular docking (e.g., AutoDock Vina) against fungal CYP51 or mammalian targets like Hedgehog signaling proteins identifies binding affinities. QSAR models using descriptors like logP and polar surface area optimize pharmacokinetic properties .
Q. How to analyze metabolic byproducts in biological studies?
LC-MS/MS with reference standards (e.g., M2 metabolite in ) confirms enzymatic scission products. Collision-induced dissociation (CID) fragments (e.g., m/z 203 → 175) are matched to synthetic standards for unambiguous identification .
Q. How to optimize reaction conditions to improve yield?
Screening bases (e.g., K₂CO₃ vs. NaHCO₃), solvents (toluene vs. DMF), and catalysts (e.g., KI for Finkelstein reactions) can enhance triazole substitution efficiency. Microwave-assisted synthesis may reduce reaction time from hours to minutes .
Notes
- Crystallography Software : SHELX suite (SHELXL, SHELXS) is widely used for refinement, but WinGX provides an integrated GUI for small-molecule analysis .
- Contradictions : Variability in hydrogen-bond distances across analogs (e.g., 2.85 Å vs. 3.12 Å) reflects substituent electronic effects, not experimental error .
Properties
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNQUOYJPSWRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377518 | |
Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24814664 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58905-26-3 | |
Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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